N-((6-Chloropyridin-3-yl)methyl)propan-2-amine
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Overview
Description
N-((6-Chloropyridin-3-yl)methyl)propan-2-amine is an organic compound with the molecular formula C10H15ClN2. It is characterized by the presence of a chloropyridine ring attached to a propan-2-amine group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity , suggesting potential targets within the Mycobacterium tuberculosis bacterium
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit anticancer activity against liver and lung cancer This suggests that the compound may interact with its targets to disrupt cellular processes, leading to cell death
Pharmacokinetics
Information on the pharmacokinetics of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently unavailable . Future studies should aim to investigate these aspects.
Result of Action
Given its potential anti-tubercular and anticancer activities, it can be hypothesized that the compound may induce cell death in mycobacterium tuberculosis or cancer cells
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect this compound is currently unavailable . Future studies should consider factors such as pH, temperature, and the presence of other molecules, as these can impact the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine typically involves the reaction of 6-chloropyridine with propan-2-amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified through various techniques, such as distillation and crystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-((6-Chloropyridin-3-yl)methyl)propan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The chloropyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((6-Chloropyridin-3-yl)methyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-((6-Chloropyridin-3-yl)methyl)methylamine
- 2-Chloro-5-(methylaminomethyl)pyridine
- 6-Chloro-N-methyl-3-pyridinemethanamine
Uniqueness
N-((6-Chloropyridin-3-yl)methyl)propan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chloropyridine ring and propan-2-amine group make it a versatile compound with diverse applications in various fields.
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-7(2)11-5-8-3-4-9(10)12-6-8/h3-4,6-7,11H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMVDXUPASWJKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625698 |
Source
|
Record name | N-[(6-Chloropyridin-3-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120739-83-5 |
Source
|
Record name | N-[(6-Chloropyridin-3-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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